4-Aminoadamantan-1-ol

概要

説明

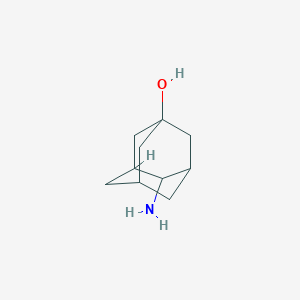

4-Aminoadamantan-1-ol is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is a colorless to pale yellow crystalline substance. The compound features a unique adamantane structure, where the amino group is positioned trans to the hydroxyl group on the adamantane ring . This structural arrangement imparts specific chemical and physical properties to the compound, making it valuable in various fields such as drug synthesis and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoadamantan-1-ol typically involves the hydrogenation of 5-hydroxy-2-adamantanone in the presence of a palladium-carbon catalyst . The reaction is carried out in an aqueous ammonia solvent, followed by acidification to obtain the hydrochloride salt . Another method involves the oximation of 5-hydroxy-2-adamantanone using hydroxylamine hydrochloride, followed by hydrogenation with raney nickel . The final product is obtained through acidification, salt formation, and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of aqueous ammonia as a solvent ensures high atom economy and meets green chemistry principles . The process involves fewer reaction steps, is convenient to operate, and yields high purity products, making it suitable for mass production .

化学反応の分析

Types of Reactions: 4-Aminoadamantan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium-carbon or raney nickel catalysts.

Substitution: Reagents such as trimethylchlorosilane for silylation reactions.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of silylated or alkylated derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of various compounds, including antiviral drugs like lopinavir. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form nitro or nitroso derivatives using agents like potassium permanganate. |

| Reduction | Can be reduced to form amines using hydrogenation techniques. |

| Substitution | Hydroxyl group can be replaced with halides or alkyl groups. |

Biology

- Crosslinking Agent : Research indicates potential use as a crosslinking agent in polymers, enhancing their mechanical properties. This application is significant in developing materials that require improved durability and strength.

Medicine

- Antiviral Properties : Investigated for its efficacy against viral infections such as influenza and its potential role in treating Alzheimer’s disease (AD). Studies have shown that derivatives of 4-aminoadamantan-1-ol can inhibit acetylcholinesterase (AChE), an enzyme associated with AD progression.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 4-aminoquinoline-based adamantanes exhibited potent AChE inhibition, suggesting their potential as therapeutic agents for neurological disorders. The compounds were able to cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .

Industry

- Functional Polymers : Utilized in the production of polymers with enhanced physical properties. Its applications extend to materials science where it contributes to the development of advanced materials.

作用機序

The mechanism of action of 4-Aminoadamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways and exerting therapeutic effects .

類似化合物との比較

- 4-Amino-1-adamantanol hydrochloride

- 5-Hydroxy-2-adamantanone

- 3-Amino-1-adamantanol

Comparison: 4-Aminoadamantan-1-ol is unique due to its trans configuration of the amino and hydroxyl groups on the adamantane ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other adamantane derivatives . For instance, 4-Amino-1-adamantanol hydrochloride has similar antiviral properties but differs in its solubility and stability profiles .

生物活性

4-Aminoadamantan-1-ol, a derivative of adamantane, has garnered considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone, which contributes to its biological activity. The presence of the amino group at the 4-position enhances its interaction with various biological targets.

Biological Activities

1. Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication.

2. Renin Inhibition

this compound has been identified as a potent inhibitor of renin, an enzyme involved in blood pressure regulation. In vitro studies have shown that it can significantly reduce plasma renin activity (PRA) with an IC50 value around 0.9 nM, indicating strong efficacy in modulating the renin-angiotensin system .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models .

The biological activities of this compound can be attributed to several mechanisms:

- Renin Inhibition : By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby lowering blood pressure.

- Antiviral Mechanism : The compound interferes with the M2 channel function in influenza viruses, inhibiting their ability to release genetic material into host cells.

Case Study 1: Renin Inhibition in Cynomolgus Monkeys

In a study involving cynomolgus monkeys, oral administration of this compound resulted in significant reductions in ex vivo PRA and sustained lowering of mean arterial blood pressure for over 12 hours after dosing . This highlights its potential as an antihypertensive agent.

Case Study 2: Antiviral Efficacy

Clinical trials have explored the efficacy of adamantane derivatives against influenza A virus strains. The results indicated that compounds like this compound could effectively reduce viral load and improve clinical outcomes in infected patients .

Table 1: Biological Activity Summary of this compound

| Activity Type | IC50 Value | Reference |

|---|---|---|

| Renin Inhibition | 0.9 nM | |

| Influenza Virus Inhibition | Not specified | |

| Anti-inflammatory Effects | Variable |

Table 2: Comparative Analysis with Other Adamantane Derivatives

| Compound | Activity Type | IC50 Value |

|---|---|---|

| This compound | Renin Inhibitor | 0.9 nM |

| Adamantane | Influenza Inhibitor | Not specified |

| Other Derivatives | Various | Variable |

特性

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。